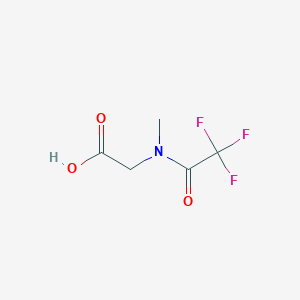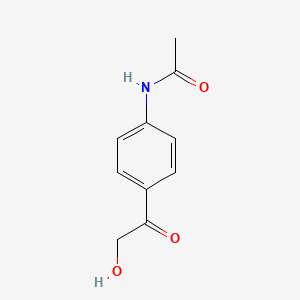
(6-(6-Methylpyridin-3-yl)pyridin-3-yl)methanol
描述
(6’-Methyl-2,3’-bipyridin-5-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is part of the bipyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. Bipyridine derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6’-Methyl-2,3’-bipyridin-5-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of (6’-Methyl-2,3’-bipyridin-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(6’-Methyl-2,3’-bipyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学研究应用
(6’-Methyl-2,3’-bipyridin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (6’-Methyl-2,3’-bipyridin-5-yl)methanol involves its interaction with metal ions to form stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacks the methyl and hydroxyl groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct properties.
6,6’-Dimethyl-2,2’-bipyridine: Similar to (6’-Methyl-2,3’-bipyridin-5-yl)methanol but with additional methyl groups.
Uniqueness
(6’-Methyl-2,3’-bipyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications .
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
[6-(6-methylpyridin-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(7-13-9)12-5-3-10(8-15)6-14-12/h2-7,15H,8H2,1H3 |
InChI 键 |
WQSGMTXRHCPMLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC=C(C=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridin-2-amine](/img/structure/B8689195.png)






![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester](/img/structure/B8689246.png)






